![molecular formula C21H20BrNO4S B281724 N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide, also known as BZF-TMS, is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure and properties that make it an attractive candidate for various applications in the laboratory.
Wirkmechanismus
The mechanism of action of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is thought to involve the modulation of ion channels in cells. Specifically, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of certain potassium channels, which are involved in regulating the electrical activity of cells. By modulating these channels, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide may be able to affect various physiological processes.
Biochemical and Physiological Effects
N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity against cancer cell lines, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to affect the electrical activity of cells and alter the release of neurotransmitters. These effects suggest that N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide may have potential as a therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide is its unique structure and properties, which make it an attractive candidate for various applications in the laboratory. Additionally, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to have activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent. However, one limitation of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is in the development of new drugs and therapies based on the structure and properties of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide and its potential applications in various physiological processes. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide in large quantities.
Synthesemethoden
The synthesis of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide involves a multi-step process that begins with the preparation of the dibenzo[b,d]furan intermediate. This intermediate is then reacted with the appropriate reagents to introduce the desired functional groups, including the bromine and sulfonamide moieties. The final step involves the introduction of the trimethylbenzene group to complete the synthesis of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs and therapies. N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to have activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent. Additionally, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential use as a tool for studying ion channels and their role in various physiological processes.
Eigenschaften
Molekularformel |
C21H20BrNO4S |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
N-(4-bromo-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H20BrNO4S/c1-11-7-12(2)21(13(3)8-11)28(25,26)23-14-9-15-19-17(24)5-4-6-18(19)27-20(15)16(22)10-14/h7-10,23H,4-6H2,1-3H3 |
InChI-Schlüssel |
IZQXFEGIIFDNKE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C3C(=C2)C4=C(O3)CCCC4=O)Br)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC4=C3C(=O)CCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



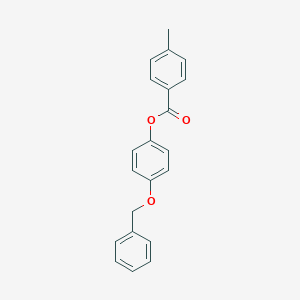

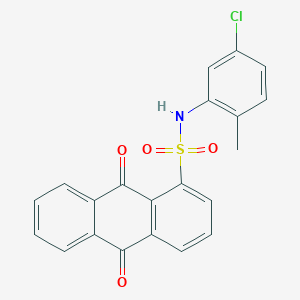
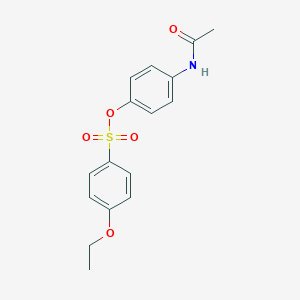
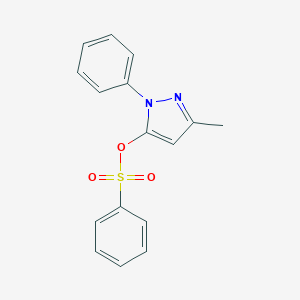
![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)


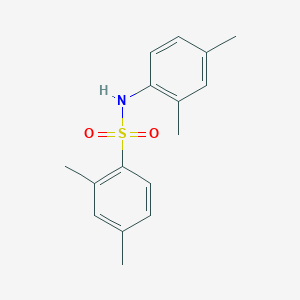
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)